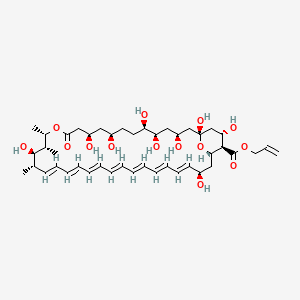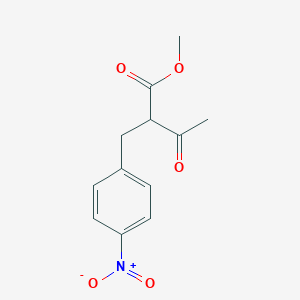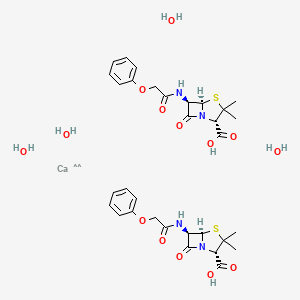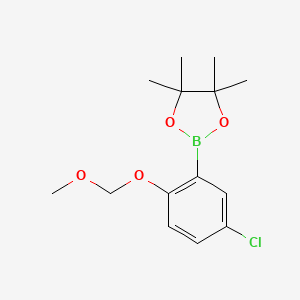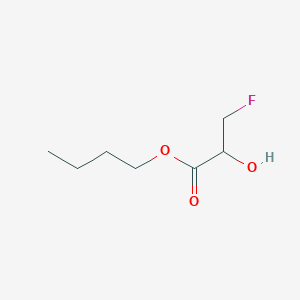
6a-Hydroxy Gestrinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a-Hydroxy Gestrinone is a synthetic steroidal compound derived from Gestrinone, which is known for its applications in the treatment of endometriosis. Gestrinone itself is a synthetic steroid of the 19-nortestosterone group, possessing estrogenic, progestational, androgenic, antiestrogenic, and antiprogesterone actions
Vorbereitungsmethoden
The synthesis of 6a-Hydroxy Gestrinone involves the hydroxylation of Gestrinone. One of the common methods includes the hydrogenation of Gestrinone, which can be challenging to limit to the terminal acetylenic group . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with controlled reaction conditions to ensure the desired hydroxylation.
Analyse Chemischer Reaktionen
6a-Hydroxy Gestrinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound Gestrinone.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a derivative of Gestrinone, it is used in research to understand the chemical behavior and reactivity of steroidal compounds.
Biology: It is studied for its effects on biological systems, particularly in relation to its parent compound’s antiestrogenic and antiprogesterone properties.
Wirkmechanismus
The mechanism of action of 6a-Hydroxy Gestrinone is similar to that of Gestrinone. It exerts its effects by interacting with hormone receptors, including progesterone and estrogen receptors. It has weak agonist activity on progesterone receptors and moderate agonist activity on androgen receptors . This interaction leads to the inhibition of gonadotropin release, resulting in the atrophy of endometrial tissue and the regression of endometriosis .
Vergleich Mit ähnlichen Verbindungen
6a-Hydroxy Gestrinone can be compared with other similar compounds, such as:
Gestrinone: The parent compound, known for its antiestrogenic and antiprogesterone properties.
Mifepristone: A progesterone receptor antagonist used for medical termination of pregnancy and in the treatment of endometriosis.
The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct biological activities and therapeutic potentials compared to its parent compound and other similar steroids.
Eigenschaften
Molekularformel |
C21H24O3 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(6S,8S,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,7,9,11,16,18-19,23-24H,3,5-6,8,10,12H2,1H3/t16-,18+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
KQUWZIRAKHNAAC-GVVDHYSOSA-N |
Isomerische SMILES |
CC[C@]12C=CC3=C4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O |
Kanonische SMILES |
CCC12C=CC3=C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





